molecular formula C11H10ClNO6 B169768 Dimethyl 2-(4-chloro-2-nitrophenyl)malonate CAS No. 147124-32-1

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate

Cat. No. B169768
Key on ui cas rn: 147124-32-1
M. Wt: 287.65 g/mol
InChI Key: XNQGJNNDVKLNQO-UHFFFAOYSA-N
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Patent
US07053107B2

Procedure details

To a stirred slurry of NaH (36.0 g, 1500 mmol) in NMP (1.0 L) was added dimethyl malonate (137.4 mL, 1200 mmol) drop wise. The reaction was cooled as needed to keep the internal temperature below 30 degrees Celsius. After gas evolution ceased, 2,4-dichloronitrobenzene (192 g, 1000 mmol) was added to the reaction. It was carefully heated to 65 degrees Celsius until the reaction was complete as determined by HPLC. The reaction was cooled to room temperature, and then poured over 500 mL ice mixed with 150 mL conc. HCl. The pH of the aqueous layer was adjusted to neutral using 1 N NaOH. The solids were removed by filtering through a coarse fritted filter, and rinsed with water (3 L). The yellow solids were allowed to dry overnight. Yield 261.5 g, 91%.
Name
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
137.4 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
192 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:10][CH3:11])(=[O:9])[CH2:4][C:5]([O:7][CH3:8])=[O:6].Cl[C:13]1[CH:18]=[C:17](Cl)[CH:16]=[CH:15][C:14]=1[N+:20]([O-:22])=[O:21].[ClH:23].[OH-].[Na+]>CN1C(=O)CCC1>[CH3:8][O:7][C:5](=[O:6])[CH:4]([C:13]1[CH:18]=[CH:17][C:16]([Cl:23])=[CH:15][C:14]=1[N+:20]([O-:22])=[O:21])[C:3]([O:10][CH3:11])=[O:9] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
137.4 mL
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Name
Quantity
1 L
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
192 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Step Three
Name
ice
Quantity
500 mL
Type
reactant
Smiles
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
the internal temperature below 30 degrees Celsius
TEMPERATURE
Type
TEMPERATURE
Details
It was carefully heated to 65 degrees Celsius until the reaction
CUSTOM
Type
CUSTOM
Details
The solids were removed
FILTRATION
Type
FILTRATION
Details
by filtering through a coarse fritted filter
WASH
Type
WASH
Details
rinsed with water (3 L)
CUSTOM
Type
CUSTOM
Details
to dry overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
Smiles
COC(C(C(=O)OC)C1=C(C=C(C=C1)Cl)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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